

Spectroscopic Profile of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Cat. No.:	B172950

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** ($C_7H_4BrFO_2$). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of the expected characteristic features in Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring these spectra are also provided for researchers aiming to perform their own analyses. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural elucidation of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**. The following predictions were generated using established computational models.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	Ar-OH
~9.8	Singlet	1H	-CHO
~7.6	Doublet of doublets	1H	Ar-H
~7.4	Doublet of doublets	1H	Ar-H

Note: The exact chemical shifts can vary based on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~195	-CHO
~155 (d)	C-F
~150	C-OH
~128 (d)	C-H
~125 (d)	C-H
~120	C-Br
~118	C-CHO

(d) indicates a doublet due to Carbon-Fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3200 - 3400	Broad	O-H stretch	Phenolic Hydroxyl
2820 - 2880 & 2720 - 2780	Medium	C-H stretch (Fermi doublet)	Aldehyde
1680 - 1705	Strong	C=O stretch	Aromatic Aldehyde
1550 - 1600	Medium	C=C stretch	Aromatic Ring
1200 - 1300	Strong	C-O stretch	Phenol
1000 - 1100	Strong	C-F stretch	Aryl Fluoride
550 - 650	Medium-Strong	C-Br stretch	Aryl Bromide

Mass Spectrometry (MS)

In mass spectrometry, **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Key Mass Spectrometry Peaks

m/z	Ion	Notes
218/220	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹ Br/ ⁸¹ Br).
217/219	[M-H] ⁺	Loss of a hydrogen atom from the aldehyde.
189/191	[M-CHO] ⁺	Loss of the formyl group.
110	[M-Br-CO] ⁺	Loss of bromine and carbon monoxide.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.^[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.^{[1][2]} Ensure the sample is fully dissolved, using gentle vortexing if necessary.^[1]
- Instrument Setup: Insert the NMR tube into the spectrometer.^[3] The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.^[1] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.^[1]
- Data Acquisition: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).^[1] A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.^[3] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.^[1]
- Data Processing: The acquired FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (for solid samples)

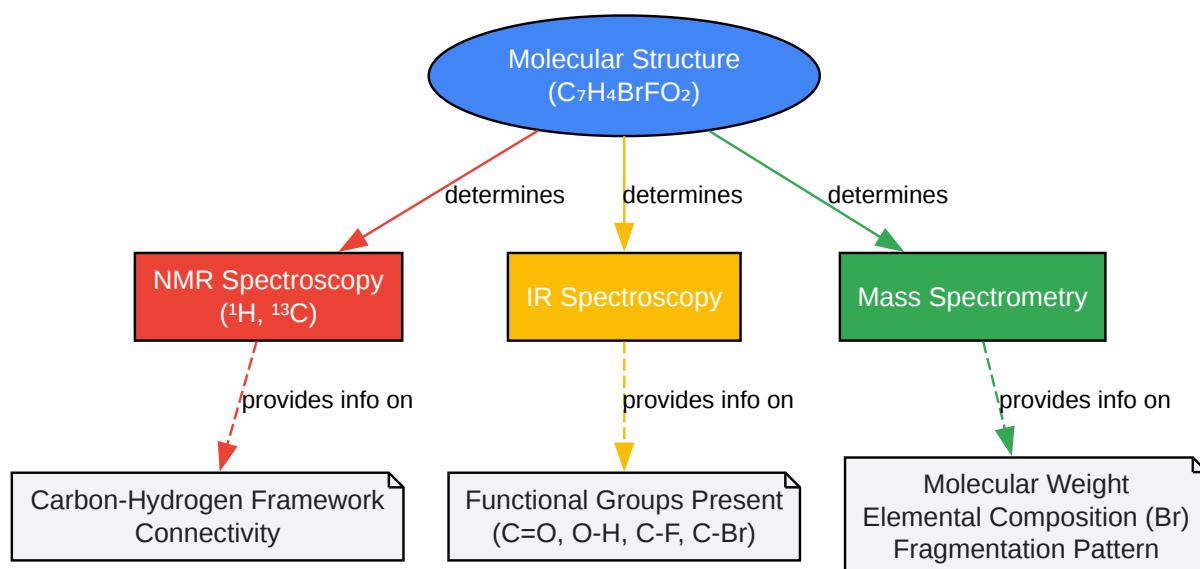
- Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal is clean.^[4] Place a small amount of the solid **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** sample directly onto the crystal.^[4] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.^[4]
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and water vapor).
- Sample Spectrum Acquisition: With the sample in place, acquire the IR spectrum. The instrument directs a beam of infrared light through the ATR crystal, where it interacts with the

sample at the surface.[5] The detector measures the transmitted light. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6][7]
- Ionization: The vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in an electron-impact (EI) source.[8][9] This process knocks an electron off the molecule to form a positively charged molecular ion ($[\text{M}]^+$).[8][9]
- Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[6][8] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]
- Detection: An electron multiplier detects the ions at different deflection paths. The resulting signal is amplified and recorded by a computer.[8] The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .[8]


Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172950#3-bromo-5-fluoro-2-hydroxybenzaldehyde-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com